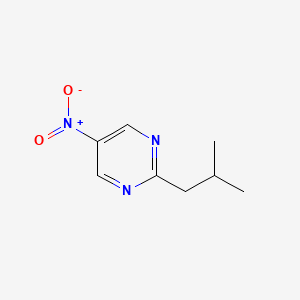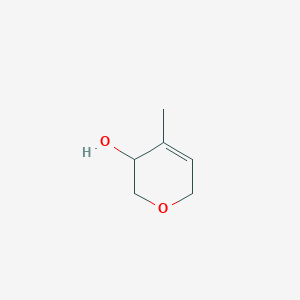
4-Methyl-3,6-dihydro-2H-pyran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3,6-dihydro-2H-pyran-3-ol is a heterocyclic organic compound with the molecular formula C6H10O2 It is a derivative of dihydropyran, characterized by the presence of a hydroxyl group and a methyl group on the pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,6-dihydro-2H-pyran-3-ol can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with methylating agents under controlled conditions. Another method includes the use of catalytic hydrogenation of 4-methyl-2H-pyran-3-one, followed by hydroxylation to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. These processes often utilize metal catalysts such as palladium or platinum to facilitate the hydrogenation and hydroxylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3,6-dihydro-2H-pyran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methyl-3,6-dihydro-2H-pyran-3-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyran derivatives.
Applications De Recherche Scientifique
4-Methyl-3,6-dihydro-2H-pyran-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-3,6-dihydro-2H-pyran-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
4-Methyl-3,6-dihydro-2H-pyran-3-ol can be compared with other similar compounds such as:
3,4-Dihydro-2H-pyran: Lacks the methyl and hydroxyl groups, making it less reactive.
4-Methyl-2H-pyran-3-one: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties.
Tetrahydropyran: Fully saturated pyran ring, resulting in different reactivity and applications.
Propriétés
Numéro CAS |
63187-62-2 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
4-methyl-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C6H10O2/c1-5-2-3-8-4-6(5)7/h2,6-7H,3-4H2,1H3 |
Clé InChI |
VADKUIRARHAPRT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCOCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine](/img/structure/B14507496.png)

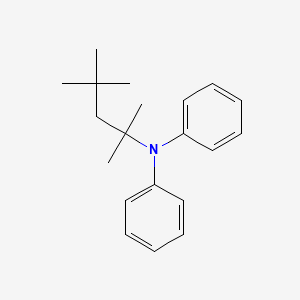
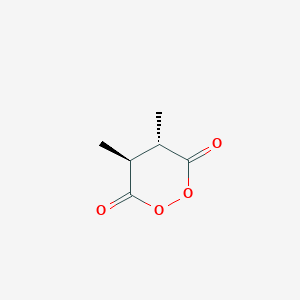
![N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14507519.png)
![1,1'-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene](/img/structure/B14507526.png)

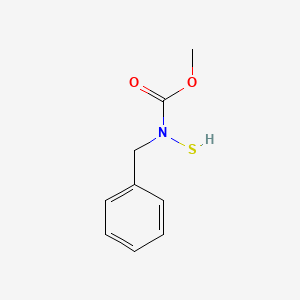
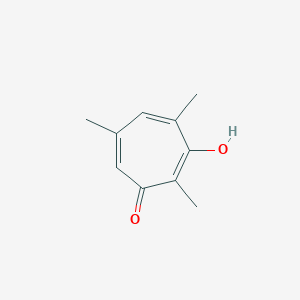
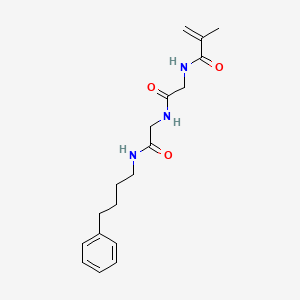
![S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate](/img/structure/B14507546.png)
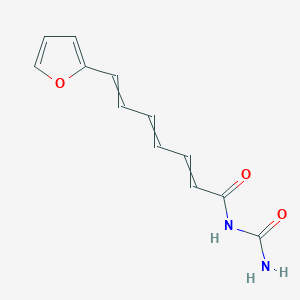
![5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile](/img/structure/B14507567.png)
